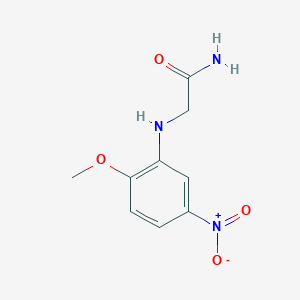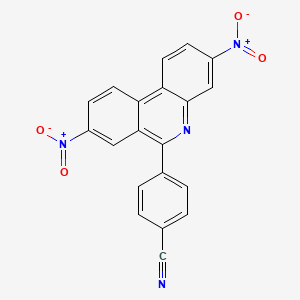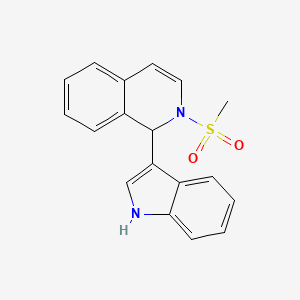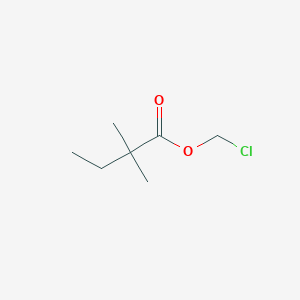
Chloromethyl 2,2-dimethylbutanoate
Overview
Description
Chloromethyl 2,2-dimethylbutanoate is an organic compound with the molecular formula C7H13ClO2. It is a chlorinated ester that finds applications in various fields due to its unique chemical properties. This compound is known for its reactivity and stability, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromethyl 2,2-dimethylbutanoate can be synthesized through the esterification of 2,2-dimethylbutanoic acid with chloromethyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include purification steps such as distillation to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: Chloromethyl 2,2-dimethylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The ester group can be hydrolyzed in the presence of a base or acid to yield 2,2-dimethylbutanoic acid and chloromethyl alcohol.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Catalysts: Acid or base catalysts are used in hydrolysis reactions.
Major Products Formed:
Scientific Research Applications
Chloromethyl 2,2-dimethylbutanoate is utilized in several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the preparation of biologically active compounds for research purposes.
Medicine: The compound is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of chloromethyl 2,2-dimethylbutanoate involves its reactivity with nucleophiles, leading to the formation of new chemical bonds. The chloromethyl group acts as an electrophile, attracting nucleophiles and facilitating substitution reactions. The ester group can undergo hydrolysis, breaking down into its constituent acid and alcohol .
Comparison with Similar Compounds
- Chloromethyl 2,2-dimethylpropanoate
- Chloromethyl 2,2-dimethylpentanoate
Comparison: Chloromethyl 2,2-dimethylbutanoate is unique due to its specific molecular structure, which imparts distinct reactivity and stability compared to similar compounds. Its chloromethyl group and ester functionality make it a versatile intermediate in organic synthesis, distinguishing it from other chloromethyl esters .
Properties
IUPAC Name |
chloromethyl 2,2-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-4-7(2,3)6(9)10-5-8/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVJTTAYFWQVRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560601 | |
| Record name | Chloromethyl 2,2-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67317-61-7 | |
| Record name | Chloromethyl 2,2-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


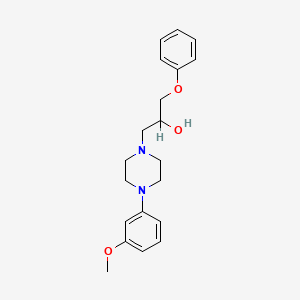
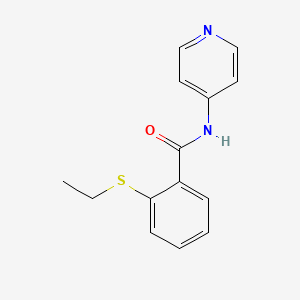
![1-Azabicyclo[2.2.2]octane, 3-(1,2-benzisothiazol-3-yloxy)-](/img/structure/B1659617.png)
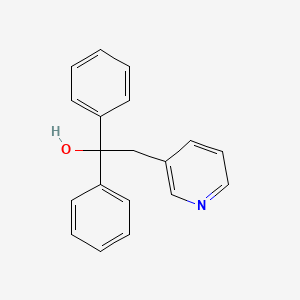
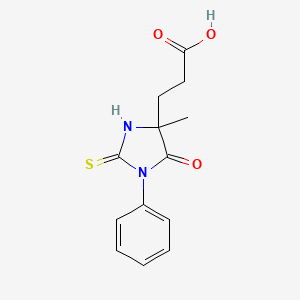
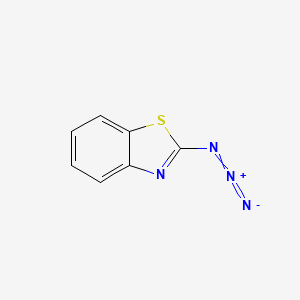
![ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate](/img/structure/B1659622.png)
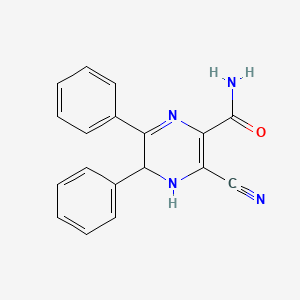
![1-[(4-Methylanilino)methyl]naphthalen-2-ol](/img/structure/B1659624.png)
![1,3-Bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]urea](/img/structure/B1659627.png)
![1,3-Bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]urea](/img/structure/B1659629.png)
